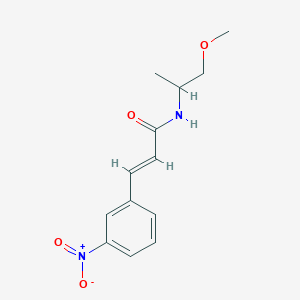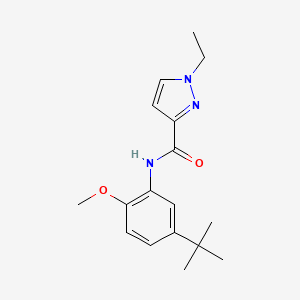
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA is a yellow crystalline powder that is soluble in organic solvents like ethanol and methanol.
Applications De Recherche Scientifique
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has shown promising results in various scientific research applications, including drug delivery, bioimaging, and sensing. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be used as a drug carrier due to its ability to self-assemble into nanoparticles that can encapsulate drugs and release them in a controlled manner. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide nanoparticles have also been used for bioimaging applications like fluorescence imaging and magnetic resonance imaging (MRI). Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has been used as a sensing material for the detection of various analytes like metal ions, glucose, and proteins.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the interaction of the nitro group with biological molecules like proteins and enzymes. The nitro group can undergo reduction reactions in the presence of reducing agents like glutathione, leading to the formation of reactive intermediates that can interact with biological molecules and cause cellular damage.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can induce cell death in various cell lines like HeLa and MCF-7, and it can also cause DNA damage and lipid peroxidation. Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes like superoxide dismutase (SOD).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be easily synthesized using simple chemical reactions, and it is stable under various conditions like pH and temperature. Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be functionalized with various functional groups to enhance its properties for specific applications. However, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the scientific research of N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide, including the development of new drug delivery systems, the optimization of bioimaging techniques, and the exploration of new sensing applications. N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be further functionalized with various targeting moieties like antibodies and peptides to enhance its specificity for targeted drug delivery. Additionally, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide nanoparticles can be optimized for enhanced bioimaging applications like deep tissue imaging and real-time monitoring. Furthermore, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide can be explored for new sensing applications like the detection of viruses and bacteria.
Conclusion:
In conclusion, N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has significant potential in various scientific research applications. Its ease of synthesis, stability, and versatility make it an attractive material for drug delivery, bioimaging, and sensing applications. However, its potential toxicity and limited solubility in aqueous solutions should be taken into consideration. Future research should focus on the development of new drug delivery systems, optimization of bioimaging techniques, and exploration of new sensing applications.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-1-methylethyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrobenzaldehyde and N-isopropylacrylamide in the presence of a base catalyst like potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at a temperature range of 40-50°C for several hours. The resulting product is then purified using techniques like recrystallization or column chromatography.
Propriétés
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10(9-19-2)14-13(16)7-6-11-4-3-5-12(8-11)15(17)18/h3-8,10H,9H2,1-2H3,(H,14,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMQZCOOEAIZFO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(3-cyclohexen-1-yl)acrylate](/img/structure/B5380140.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B5380161.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380162.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380175.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5380183.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)
![N-(3-{[(5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B5380195.png)
![N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5380201.png)

![3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B5380207.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5380234.png)